![molecular formula C12H22N4O B8752944 N-{2-[bis(propan-2-yl)amino]ethyl}-1H-imidazole-1-carboxamide](/img/structure/B8752944.png)
N-{2-[bis(propan-2-yl)amino]ethyl}-1H-imidazole-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[bis(propan-2-yl)amino]ethyl}-1H-imidazole-1-carboxamide is a chemical compound with a complex structure that includes an imidazole ring and a diisopropylaminoethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[bis(propan-2-yl)amino]ethyl}-1H-imidazole-1-carboxamide typically involves multiple steps. One common method starts with the preparation of 2-(diisopropylamino)ethyl chloride, which is then reacted with imidazole-1-carboxamide under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates .
Análisis De Reacciones Químicas
Types of Reactions
N-{2-[bis(propan-2-yl)amino]ethyl}-1H-imidazole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .
Aplicaciones Científicas De Investigación
N-{2-[bis(propan-2-yl)amino]ethyl}-1H-imidazole-1-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing into its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of N-{2-[bis(propan-2-yl)amino]ethyl}-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction pathways and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to N-{2-[bis(propan-2-yl)amino]ethyl}-1H-imidazole-1-carboxamide include:
- 2-(diisopropylamino)ethyl chloride hydrochloride
- N-(2-chloroethyl)-N-diisopropylamine hydrochloride
- 2-(diisopropylamino)ethyl methacrylate
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the imidazole ring and the diisopropylaminoethyl group.
Propiedades
Fórmula molecular |
C12H22N4O |
|---|---|
Peso molecular |
238.33 g/mol |
Nombre IUPAC |
N-[2-[di(propan-2-yl)amino]ethyl]imidazole-1-carboxamide |
InChI |
InChI=1S/C12H22N4O/c1-10(2)16(11(3)4)8-6-14-12(17)15-7-5-13-9-15/h5,7,9-11H,6,8H2,1-4H3,(H,14,17) |
Clave InChI |
MSKMBXDBXGKGAA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(CCNC(=O)N1C=CN=C1)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



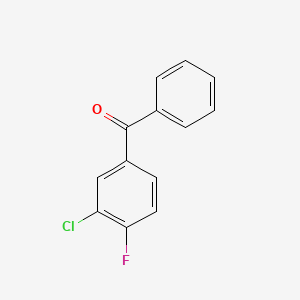
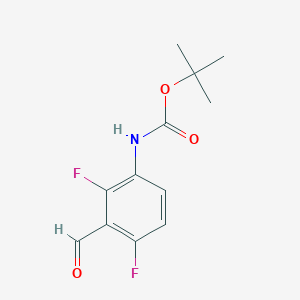
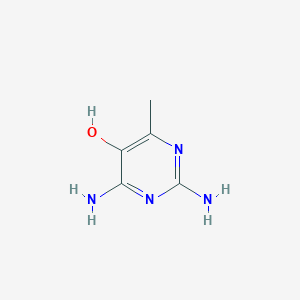
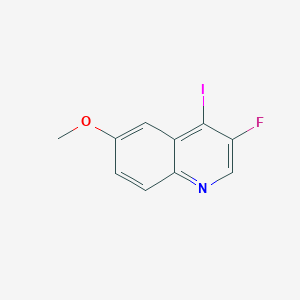
![Phosphonic acid, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-, dioctadecyl ester](/img/structure/B8752896.png)
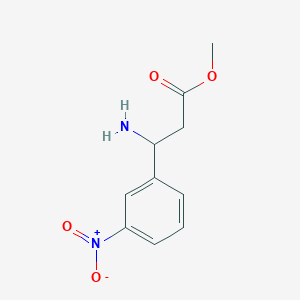
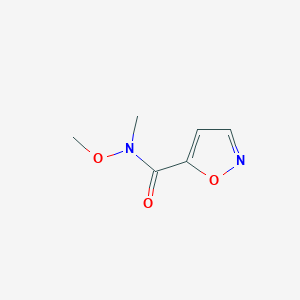
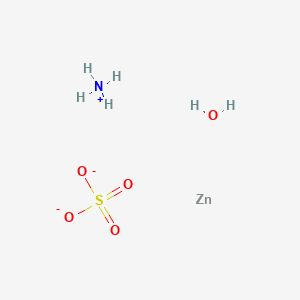
![6-[2-(3,5-Difluorophenyl)ethyl]-4-hydroxypyridazin-3(2H)-one](/img/structure/B8752911.png)
![4-[N-(3-chlorophenyl)formimidoyl]phenol](/img/structure/B8752918.png)
![beta-D-Ribofuranoside, methyl 2,3,5-tris-O-[(2,4-dichlorophenyl)methyl]-](/img/structure/B8752922.png)


